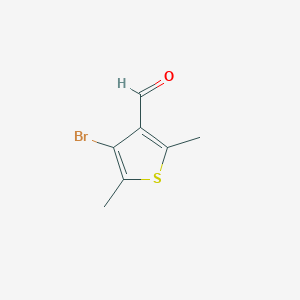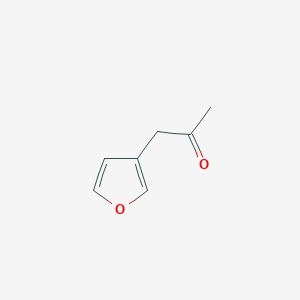
1-(Furan-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)propan-2-one is a chemical compound with the molecular formula C7H8O2 . It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Furan and its derivatives are important building blocks in organic chemistry and are found in various natural sources . A method for the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran has been developed . Another study reported the synthesis of (S)-1-(furan-2-yl)propan-1-ol from the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one .Molecular Structure Analysis
The molecular structure of 1-(Furan-3-yl)propan-2-one can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the structural and vibrational properties of the compound.Chemical Reactions Analysis
The chemical reactions involving 1-(Furan-3-yl)propan-2-one can be quite complex. For example, under certain conditions, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation . Another study reported the hydroarylation of the furan side chain carbon–carbon double bond in 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones .Physical And Chemical Properties Analysis
1-(Furan-3-yl)propan-2-one is a liquid at room temperature . Its molecular weight is 124.14 . More detailed physical and chemical properties such as solubility, boiling point, and melting point can be determined through further analysis .Scientific Research Applications
Production of Pyranone
“1-(Furan-3-yl)propan-2-one” can be used in the production of pyranone . Pyranone is a key compound used in the synthesis of various other compounds, including sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Green Chemistry
The compound can be synthesized using green chemistry methods . For instance, the asymmetric bioreduction of “1-(Furan-3-yl)propan-2-one” can be performed using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage . This method is environmentally friendly and efficient, with a conversion rate of over 99% .
Drug Precursor
“1-(Furan-3-yl)propan-2-one” serves as a precursor for the production of various drugs . It can be used in the synthesis of (S)-1-(furan-2-yl)propan-1-ol, a compound that has applications in the production of pharmaceutical medicines and natural products .
Antibacterial Activity
Furan derivatives, including “1-(Furan-3-yl)propan-2-one”, have been found to exhibit antibacterial activity . They can be used in the development of new antimicrobial compounds to treat multi-resistant illnesses .
Synthesis of Sugar Analogues
As mentioned earlier, “1-(Furan-3-yl)propan-2-one” can be used in the production of pyranone, which in turn can be used in the synthesis of sugar analogues . Sugar analogues have various applications in medicinal chemistry, including the development of antiviral drugs.
Synthesis of Antibiotics
Pyranone, which can be produced from “1-(Furan-3-yl)propan-2-one”, can also be used in the synthesis of antibiotics . This makes “1-(Furan-3-yl)propan-2-one” a valuable compound in the fight against bacterial infections.
Synthesis of Tirantamycines
Tirantamycines are a group of antibiotics that can be synthesized from pyranone . Therefore, “1-(Furan-3-yl)propan-2-one” plays a crucial role in the production of these antibiotics.
Synthesis of Anticancer Drugs
Finally, “1-(Furan-3-yl)propan-2-one” can be used in the synthesis of anticancer drugs . This is due to its ability to produce pyranone, which is a key compound in the development of various anticancer drugs .
Safety and Hazards
properties
IUPAC Name |
1-(furan-3-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMBBILQNXYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


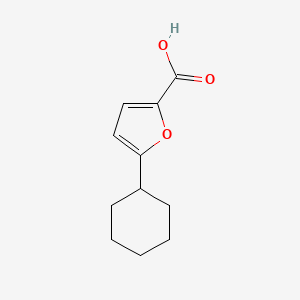
![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2817675.png)
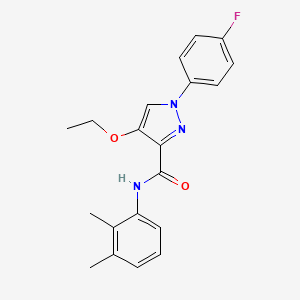
![Morpholin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817680.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]piperidine-4-carboxamide](/img/structure/B2817681.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)

![N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2817684.png)
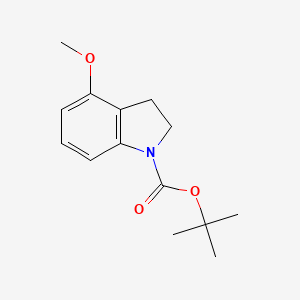

![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)
![Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate](/img/structure/B2817691.png)
